5-phenyl-3H-1,2,4,3-triazaphosphole
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Overview
Description
5-phenyl-3H-1,2,4,3-triazaphosphole is a heterocyclic compound that contains a phosphorus atom within a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-3H-1,2,4,3-triazaphosphole typically involves cyclocondensation reactions. One common method is the [3+2] cyclocondensation between functionalized hydrazines and phosphonoimidates. This reaction allows for the incorporation of additional donor substituents into specific positions of the phosphorus heterocycle . Another method involves [4+1] cyclocondensation between functionalized amidrazones and active phosphorus reagents, which is considered the most synthetically accessible method .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-3H-1,2,4,3-triazaphosphole undergoes various chemical reactions, including:
Oxidation: The phosphorus atom in the compound is prone to oxidative addition reactions.
Substitution: Protic reagents such as alcohols, phenols, and amines can add across the P=N bond to yield dihydro-1,2,4,3-triazaphosphole derivatives.
Cycloaddition: The compound can react with acetylenes to form [3+2] cycloadducts, which can further transform into 1,2,3-diazaphospholes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and oxygen.
Substitution: Reactions typically occur in the presence of protic solvents such as alcohols or amines.
Cycloaddition: These reactions often require catalysts and can be conducted under mild to moderate temperatures.
Major Products
Oxidation: Oxidative addition products.
Substitution: Dihydro-1,2,4,3-triazaphosphole derivatives.
Cycloaddition: 1,2,3-diazaphospholes.
Scientific Research Applications
5-phenyl-3H-1,2,4,3-triazaphosphole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex phosphorus-containing heterocycles.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic or catalytic properties.
Mechanism of Action
The mechanism of action of 5-phenyl-3H-1,2,4,3-triazaphosphole involves its ability to participate in various chemical reactions due to the presence of the phosphorus atom. The compound’s reactivity is largely influenced by the P=N bond, which can undergo addition reactions with various nucleophiles. This reactivity allows the compound to interact with different molecular targets and pathways, making it a versatile tool in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazole: A related heterocycle that lacks the phosphorus atom.
1,2,3-diazaphosphole: Another phosphorus-containing heterocycle with a different arrangement of nitrogen atoms.
Uniqueness
5-phenyl-3H-1,2,4,3-triazaphosphole is unique due to the presence of the phosphorus atom within the triazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where specific reactivity patterns are required .
Properties
CAS No. |
90524-65-5 |
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Molecular Formula |
C7H6N3P |
Molecular Weight |
163.12 g/mol |
IUPAC Name |
5-phenyl-3H-1,2,4,3-triazaphosphole |
InChI |
InChI=1S/C7H6N3P/c1-2-4-6(5-3-1)7-8-10-11-9-7/h1-5,11H |
InChI Key |
BGUKBEWDSGRQQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NPN=N2 |
Origin of Product |
United States |
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